4-(4-Ethoxyphenyl)azetidin-2-one
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Overview
Description
4-(4-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. β-lactams are well-known for their biological activities, particularly as antibiotics, and have been extensively studied for their synthetic and medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethoxyphenyl)azetidin-2-one can be synthesized through the [2+2] cycloaddition reaction, also known as the Staudinger reaction. This involves the reaction of ketenes with imines. For instance, the condensation of 4-ethoxyaniline with an aldehyde in the presence of an acid activator such as diethyl chlorophosphate can yield the desired azetidinone . The reaction is typically carried out in dry solvents like dichloromethane, and the intermediate imines do not require isolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: N-dearylated azetidinones are the major products formed during oxidative deprotection.
Substitution: Depending on the nucleophile used, different substituted azetidinones can be obtained.
Scientific Research Applications
4-(4-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)azetidin-2-one and its derivatives involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
4-(4-Ethoxyphenyl)azetidin-2-one can be compared with other β-lactam compounds such as:
Penicillins: These are β-lactams fused with a thiazolidine ring and are widely used as antibiotics.
Cephalosporins: These are β-lactams fused with a dihydrothiazine ring and have a broader spectrum of activity compared to penicillins.
Carbapenems: These are β-lactams with a fused pyrrolidine ring and are known for their resistance to β-lactamase enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other β-lactams.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-9-5-3-8(4-6-9)10-7-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI Key |
MUSCHAYOMNGTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N2 |
Origin of Product |
United States |
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